molecular formula C20H22N2O3 B8202582 1-Cbz-N-phenylpiperidine-4-carboxamide

1-Cbz-N-phenylpiperidine-4-carboxamide

Cat. No.: B8202582
M. Wt: 338.4 g/mol
InChI Key: OBBKNFYBKOUIBJ-UHFFFAOYSA-N
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Description

1-Cbz-N-phenylpiperidine-4-carboxamide is a compound belonging to the piperidine class of chemicals. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes and their role in medicinal chemistry . This compound features a piperidine ring substituted with a phenyl group and a carboxamide group, making it a valuable intermediate in organic synthesis and drug development.

Preparation Methods

The synthesis of 1-Cbz-N-phenylpiperidine-4-carboxamide typically involves the following steps:

    Reductive Amination: This method involves the condensation of an amine with an aldehyde or ketone, followed by the reduction of the resulting imine.

    Cyclization Reactions: Cyclization of appropriate precursors can also yield piperidine derivatives.

Industrial production methods for piperidine derivatives often involve large-scale reductive amination or cyclization processes, optimized for yield and purity.

Chemical Reactions Analysis

1-Cbz-N-phenylpiperidine-4-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.

Mechanism of Action

The mechanism of action of 1-Cbz-N-phenylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The piperidine ring structure allows it to bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

1-Cbz-N-phenylpiperidine-4-carboxamide can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

benzyl 4-(phenylcarbamoyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c23-19(21-18-9-5-2-6-10-18)17-11-13-22(14-12-17)20(24)25-15-16-7-3-1-4-8-16/h1-10,17H,11-15H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBKNFYBKOUIBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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